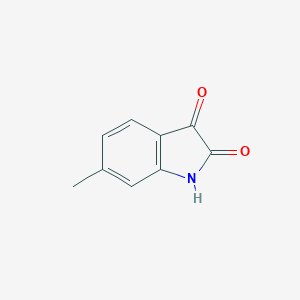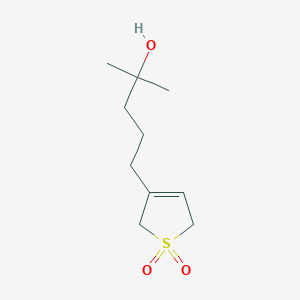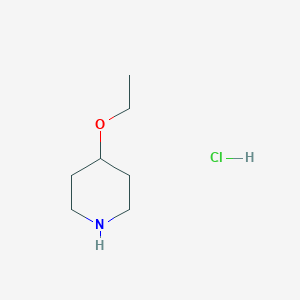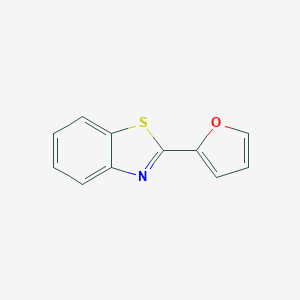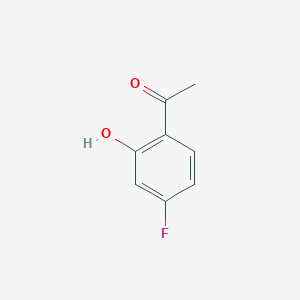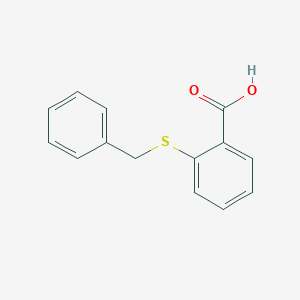
(2-Methyl-4-phenylbutan-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Methyl-4-phenylbutan-2-yl)benzene, also known as isopropylbenzene, is a colorless liquid with a sweet odor. It is commonly used as a solvent in various industries, including paint, ink, and adhesive manufacturing. In recent years, isopropylbenzene has gained attention in the scientific community for its potential applications in research and medicine.
Mecanismo De Acción
The mechanism of action of (2-Methyl-4-phenylbutan-2-yl)benzene is not fully understood. However, it is known to interact with various receptors in the body, including the GABA-A receptor and the NMDA receptor. Isopropylbenzene has been shown to have sedative and anxiolytic effects in animal models, suggesting its potential as a therapeutic agent for anxiety and insomnia.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, (2-Methyl-4-phenylbutan-2-yl)benzenezene has been shown to decrease locomotor activity and induce muscle relaxation. It has also been shown to have anticonvulsant properties and to decrease seizure activity in animal models. Additionally, (2-Methyl-4-phenylbutan-2-yl)benzenezene has been shown to have analgesic effects, reducing pain sensitivity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-Methyl-4-phenylbutan-2-yl)benzene in lab experiments is its low toxicity and high solubility in organic solvents. Isopropylbenzene is also relatively inexpensive and easy to obtain. However, one limitation is its potential for oxidation and degradation over time, which can affect the accuracy of experimental results.
Direcciones Futuras
There are various future directions for the use of (2-Methyl-4-phenylbutan-2-yl)benzene in scientific research. One direction is the investigation of its potential as a therapeutic agent for anxiety, insomnia, and epilepsy. Isopropylbenzene may also have potential applications in drug delivery systems and organic electronic devices. Furthermore, there is potential for the development of new synthesis methods for (2-Methyl-4-phenylbutan-2-yl)benzenezene that are more environmentally friendly and sustainable.
Conclusion:
In conclusion, this compound has various applications in scientific research, including as a solvent, reference material, and potential therapeutic agent. Its mechanism of action and biochemical and physiological effects have been investigated in animal studies, and there are various future directions for its use in research and medicine. While there are limitations to its use in lab experiments, (2-Methyl-4-phenylbutan-2-yl)benzenezene remains a valuable tool for scientific investigation.
Métodos De Síntesis
The most common method for synthesizing (2-Methyl-4-phenylbutan-2-yl)benzene is through the alkylation of benzene with isopropyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces (2-Methyl-4-phenylbutan-2-yl)benzenezene and hydrogen chloride as a byproduct. Other methods include the reaction of benzene with isopropene and the reduction of cumene hydroperoxide.
Aplicaciones Científicas De Investigación
(2-Methyl-4-phenylbutan-2-yl)benzene has various applications in scientific research. It is commonly used as a solvent for the extraction and purification of natural products, such as essential oils and plant extracts. Isopropylbenzene is also used as a reference material in gas chromatography and mass spectrometry analysis. Furthermore, this compound has been investigated for its potential applications in drug delivery systems and as a component in organic electronic devices.
Propiedades
Número CAS |
1520-43-0 |
|---|---|
Fórmula molecular |
C17H20 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
(2-methyl-4-phenylbutan-2-yl)benzene |
InChI |
InChI=1S/C17H20/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3 |
Clave InChI |
RINORDAAAOQWBA-UHFFFAOYSA-N |
SMILES |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)(CCC1=CC=CC=C1)C2=CC=CC=C2 |
Otros números CAS |
1520-43-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




